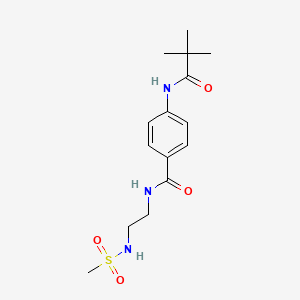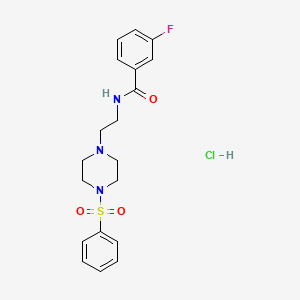
3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolism and Synthesis
- Cytochrome P450 Enzymes and Metabolism : A study on the metabolism of Lu AA21004, a novel antidepressant, involved human liver microsomes and recombinant enzymes, identifying several metabolic pathways including oxidation and hydroxylation, catalyzed by various cytochrome P450 enzymes (Hvenegaard et al., 2012).
- Fe-Catalyzed Synthesis of Flunarizine : Research demonstrated the regioselective metal-catalyzed synthesis of flunarizine, a drug used for migraine and epilepsy treatment, showcasing methods for efficient synthesis of complex molecules (Shakhmaev et al., 2016).
Biological Activities
- Antimicrobial and Antifungal Properties : Investigations into new compounds, including those with fluoro-substituted elements, have shown potential in antimicrobial activities. For instance, novel benzothiazole derivatives were synthesized and screened for antimicrobial activity, demonstrating the significance of fluorine substitutions in enhancing biological activity (Jagtap et al., 2010).
- Fungicidal Activity of Benzoxaborole Derivatives : The study on 3-piperazine-bis(benzoxaborole) highlighted its superior inhibitory activity against various filamentous fungi, suggesting the importance of molecular structure in antifungal effectiveness (Wieczorek et al., 2014).
properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S.ClH/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)27(25,26)18-7-2-1-3-8-18;/h1-8,15H,9-14H2,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBLAQCXDRASPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

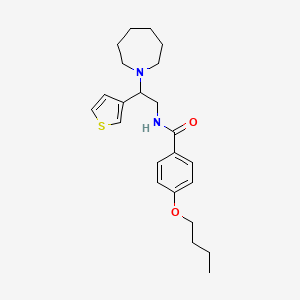
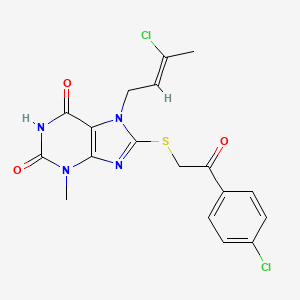
![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)
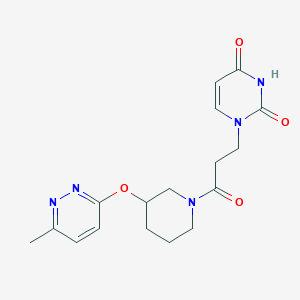
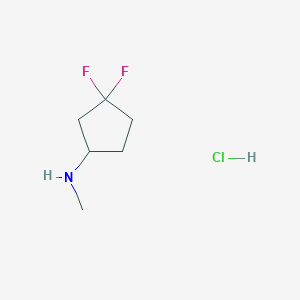
![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)
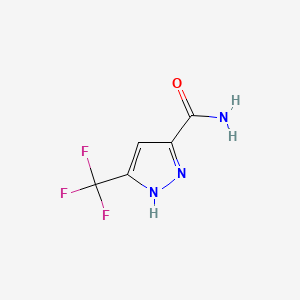
![ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2667240.png)
![Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667242.png)
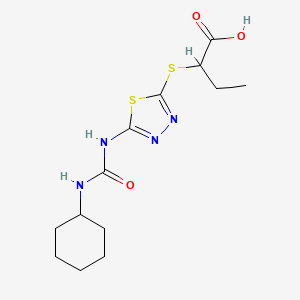
![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)
